



Technical Support Center: Preventing Nucleic Acid Degradation with Disodium Edetate Dihydrate (EDTA)

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Compound of Interest		
Compound Name:	Disodium edetate dihydrate	
Cat. No.:	B7815029	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing disodium edetate dihydrate (EDTA) to prevent nucleic acid degradation during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **disodium edetate dihydrate** (EDTA) in nucleic acid extraction?

A1: The primary role of EDTA in nucleic acid extraction is to preserve the integrity of DNA and RNA by inhibiting the activity of nucleases (DNases and RNases).[1][2] EDTA is a chelating agent, meaning it binds to and sequesters divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[1][3][4] These ions are essential cofactors for most nucleases, so by removing them from the solution, EDTA effectively inactivates these enzymes and protects the nucleic acids from degradation.[1][3][5]

Q2: How does EDTA chelate metal ions?

A2: EDTA is a hexadentate ligand, capable of forming six bonds with a single metal ion.[2] It effectively "wraps around" divalent cations, forming a stable, water-soluble complex.[2] This stable complex prevents the metal ions from participating in enzymatic reactions, such as the degradation of DNA by DNases.[1]

Q3: What is the optimal concentration of EDTA to use in my extraction buffer?



A3: The optimal concentration of EDTA can vary depending on the sample type and protocol, but a common working concentration in DNA extraction buffers is between 1 mM and 10 mM.[1] For specific applications, such as preserving high molecular weight DNA in tissues, concentrations as high as 250 mM have been used.[5] It is crucial to optimize the concentration for your specific experimental needs.

Q4: Does the pH of the buffer affect EDTA's performance?

A4: Yes, the pH of the buffer significantly impacts EDTA's ability to chelate divalent cations. Its effectiveness increases as the pH rises.[5][6] Studies have shown that increasing the pH of an EDTA solution from 8 to 10 can improve the preservation of high molecular weight DNA.[5][6] This is because all four of EDTA's carboxyl groups need to be deprotonated for it to be most effective, which is favored at a higher pH.[6]

Q5: Can EDTA interfere with downstream applications?

A5: Yes, because EDTA chelates Mg²⁺, which is a necessary cofactor for many enzymes used in molecular biology, such as DNA polymerases in PCR. High concentrations of EDTA carried over from the extraction can inhibit these reactions.[7] Therefore, it is important to remove or dilute the EDTA in the final nucleic acid preparation to a non-inhibitory level (typically below 0.1 mM in the final reaction mix).[7]

Troubleshooting Guide

Issue 1: Low yield of nucleic acids.

Troubleshooting & Optimization

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Potential Cause	Recommended Solution
Incomplete cell lysis	Ensure thorough homogenization of the sample. For tough tissues, consider grinding in liquid nitrogen.[8] Optimize lysis buffer incubation time and temperature.[9][10]
Nucleic acid degradation	Confirm that EDTA is present at an effective concentration in your lysis and storage buffers. [1] For long-term storage of tissues, consider using a stabilizing reagent containing EDTA.[8] Keep samples on ice or frozen until lysis to minimize nuclease activity.[8][10]
Precipitation of nucleic acids	EDTA helps prevent precipitation by chelating metal ions that can bind to DNA.[1] Ensure proper salt concentrations during precipitation steps.
Over-drying of the final pellet	Avoid over-drying the nucleic acid pellet, as this can make it difficult to resuspend.[11] Air-dry the pellet briefly instead of using a vacuum.[10]

Issue 2: Degraded nucleic acids (smeared bands on an agarose gel).



Potential Cause	Recommended Solution
Insufficient nuclease inhibition	Increase the EDTA concentration in your lysis buffer (e.g., up to 10 mM).[1] Ensure the pH of your lysis buffer is optimal for EDTA activity (pH 8.0 or higher).[5][6]
Sample mishandling	Minimize freeze-thaw cycles of your samples.[9] Process fresh samples quickly or flash-freeze them in liquid nitrogen for storage at -80°C.[8] For frozen blood samples, add lysis buffer directly to the frozen sample to prevent DNase activity upon thawing.[8][10]
Contamination with nucleases	Use nuclease-free water, reagents, and consumables.[9] Work in a clean environment and wear gloves to prevent contamination.

Data Presentation

Table 1: Effect of EDTA Concentration and Temperature on DNA Yield from Teeth

EDTA Concentration (mM)	Incubation Temperature (°C)	Average DNA Yield (ng/μL)
0.5	55	19.68[12]
0.5	37	12.23[12]
0.5	22	17.19[12]
0.5	4	15.06[12]
0 (Distilled Water)	55	7.9[12]

Table 2: Stability Constants (logK) of EDTA with Biologically Relevant Divalent Cations



Metal Ion	logK with EDTA
Ca ²⁺	10.6[13]
Mg ²⁺	8.7[13]
Mn ²⁺	13.8[13]
Zn²+	16.5[13]
Fe ²⁺	14.3[13]
Note: A higher logK value indicates a stronger	

Experimental Protocols

and more stable complex.

Protocol 1: Genomic DNA Extraction from Whole Blood

This protocol is adapted from a standard method for extracting genomic DNA from whole blood collected in EDTA-containing tubes.[2]

Materials:

- · Whole blood collected in EDTA tubes
- Red Blood Cell (RBC) Lysis Buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
- Cell Lysis Solution (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0, 0.5% (w/v) SDS)
- Proteinase K (20 mg/mL)
- Saturated NaCl solution (6 M)
- Ice-cold isopropanol
- 70% Ethanol
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)



Procedure:

- RBC Lysis: In a 1.5 mL microcentrifuge tube, add 900 μL of RBC Lysis Buffer to 300 μL of whole blood. Invert to mix and incubate on ice for 10 minutes.
- Leukocyte Pelleting: Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant.
- Cell Lysis: Resuspend the white blood cell pellet in 300 μ L of Cell Lysis Solution. Add 1.5 μ L of Proteinase K. Vortex to mix.
- Protein Digestion: Incubate at 56°C for 1-3 hours or overnight.
- Protein Precipitation: Add 100 μL of saturated NaCl solution and vortex.
- DNA Precipitation: Add 600 μ L of ice-cold isopropanol and invert gently until the DNA precipitates.
- DNA Pelleting: Centrifuge at 12,000 x g for 10 minutes. Carefully discard the supernatant.
- Washing: Wash the DNA pellet with 500 μ L of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes. Discard the supernatant.
- Drying: Air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspension: Resuspend the DNA pellet in 50-100 μL of TE Buffer.

Protocol 2: CTAB DNA Extraction from Plant Tissue

This protocol is a common method for extracting DNA from plant material.[2][14]

Materials:

- Plant tissue (50-100 mg)
- Liquid nitrogen
- CTAB Lysis Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)



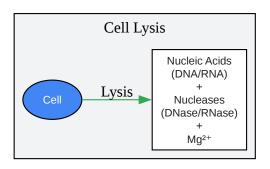
- β-mercaptoethanol
- Chloroform:isoamyl alcohol (24:1)
- Ice-cold isopropanol
- 70% Ethanol
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

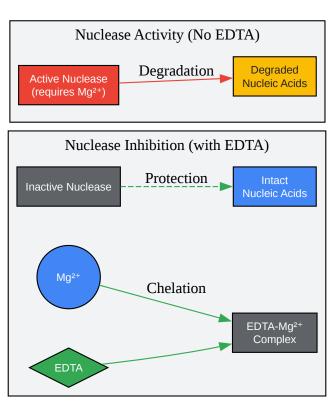
Procedure:

- Sample Preparation: Grind 50-100 mg of plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.
- Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Add 1 mL of prewarmed (65°C) CTAB Lysis Buffer with β-mercaptoethanol added just before use (0.2% final concentration). Vortex briefly.
- Incubation: Incubate at 65°C for 60 minutes with occasional mixing.
- Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix by inversion for 5-10 minutes.
- Phase Separation: Centrifuge at 13,000 x g for 10 minutes.
- DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol. Mix gently and incubate at -20°C for at least 30 minutes.
- DNA Pelleting: Centrifuge at 13,000 x g for 15 minutes. Discard the supernatant.
- Washing: Wash the pellet twice with 70% ethanol.
- Drying: Air-dry the pellet.
- Resuspension: Resuspend the DNA in TE Buffer.

Visualizations



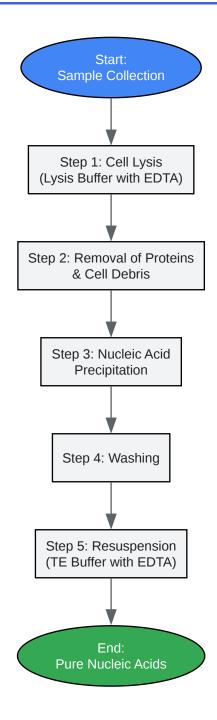




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Caption: Mechanism of EDTA-mediated nuclease inhibition.

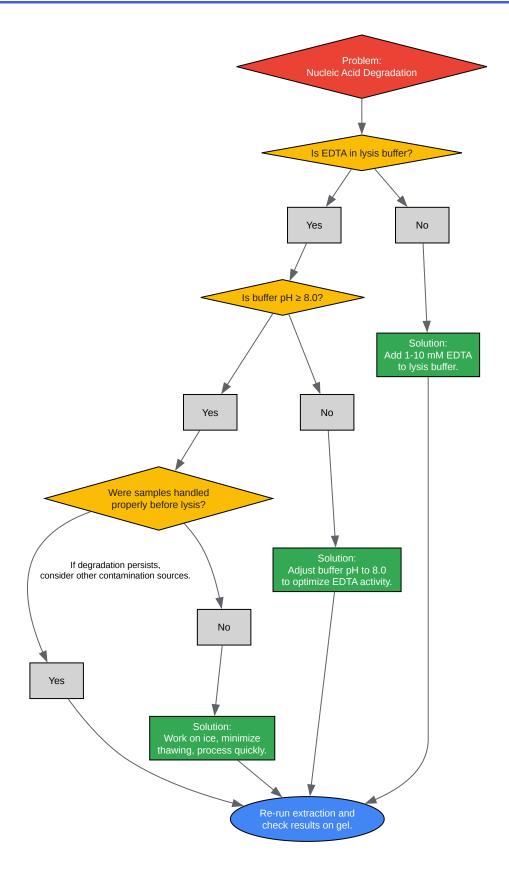




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Caption: General workflow for nucleic acid extraction.





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Caption: Troubleshooting decision tree for nucleic acid degradation.



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